Wang Resin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polystyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

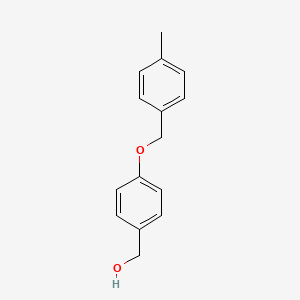

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Wang Resin in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its widespread adoption is attributable to its stability, versatility, and the straightforward production of peptides with a C-terminal carboxylic acid, a common feature of many biologically active peptides.[1][2][3] This guide provides an in-depth technical overview of this compound, including its chemical properties, detailed experimental protocols, and the fundamental principles of its application in peptide synthesis.

Core Principles of this compound

The choice of this compound offers several advantages, including its compatibility with a broad array of solvents and reagents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] Furthermore, the mild acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA), help to preserve the integrity of sensitive amino acid side chains and other modifications.[1][5]

Quantitative Resin Characteristics

The physical and chemical properties of this compound are critical determinants of its performance in peptide synthesis. Key parameters such as loading capacity, particle size, and cross-linking density directly influence reaction kinetics, reagent accessibility, and overall peptide yield and purity.

| Parameter | Typical Values | Impact on Synthesis |

| Loading Capacity | 0.3 - 0.8 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading can increase peptide yield per batch, while lower loading is often preferred for synthesizing long or difficult sequences to minimize steric hindrance and aggregation.[1][6] |

| Particle Size | 100-200 mesh, 200-400 mesh | Smaller particle sizes provide a larger surface area-to-volume ratio, which can enhance swelling, solvent penetration, and reagent diffusion, leading to faster and more complete reactions. However, very fine particles can slow down filtration and washing steps.[1] |

| Cross-linking | 1% Divinylbenzene (B73037) (DVB) | Determines the degree of swelling and mechanical stability. 1% DVB allows for good swelling in common SPPS solvents, ensuring reagent accessibility. Higher cross-linking (2-5%) can increase mechanical stability but may reduce swelling.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.

-

Procedure:

-

Weigh the desired amount of this compound (either unloaded or pre-loaded with the first amino acid) and place it into a suitable reaction vessel.

-

Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).[5][7]

-

Allow the resin to swell at room temperature for a minimum of 30 minutes, though 1 hour is often recommended.[7][8]

-

After swelling, drain the DMF from the reaction vessel. The resin is now ready for the first step of the synthesis.

-

Attachment of the First Amino Acid (Loading)

This step is only necessary if using an unloaded this compound. Pre-loaded resins are commercially available and can streamline the synthesis process.[1][6] The following protocol utilizes Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for coupling, with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reagents:

-

Unloaded this compound

-

Fmoc-protected amino acid (1.5 - 2.5 equivalents relative to resin loading)

-

DIC (1.0 equivalent relative to the amino acid)

-

HOBt (1.5 - 2.5 equivalents relative to resin loading)

-

DMAP (0.1 equivalents relative to resin loading)

-

DMF and Dichloromethane (DCM)

-

-

Procedure:

-

Swell the unloaded this compound in a 9:1 (v/v) mixture of DCM/DMF.[5]

-

In a separate flask, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.[5]

-

Add the dissolved amino acid/HOBt solution to the swollen resin.

-

Add DIC to the resin mixture, followed by a solution of DMAP in a minimal amount of DMF.[5]

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

-

To block any unreacted hydroxyl groups on the resin, perform a "capping" step using acetic anhydride (B1165640) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.[5][9] This prevents the formation of deletion sequences in subsequent steps.

-

Iterative Peptide Elongation Cycle

The peptide chain is elongated through a series of deprotection and coupling steps.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.[8][10]

-

Agitate the mixture for an initial 3 minutes, then drain.[10]

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Drain the deprotection solution and wash the resin extensively with DMF (at least 6 times) to remove all traces of piperidine.[10]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid. A common method uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA as the base.

-

Dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to resin loading), HBTU (e.g., 5 equivalents), and DIPEA (e.g., 10 equivalents) in DMF or NMP.[10]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 40-60 minutes.[10] The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[7]

-

After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.[10]

-

This deprotection-coupling cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the this compound, and the acid-labile side-chain protecting groups are simultaneously removed.

-

Cleavage Cocktail: A cleavage cocktail containing a strong acid and "scavengers" is used. Scavengers are necessary to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing them from reacting with sensitive residues like tryptophan or tyrosine.[7][11] A common cocktail is:

-

Trifluoroacetic acid (TFA): 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

-

Procedure:

-

Wash the final peptide-resin with DCM to remove residual DMF.[7]

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 1.5 to 3 hours at room temperature with occasional swirling.[5]

-

Filter the resin and collect the filtrate, which now contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[5]

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[5]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide. It can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Process

Diagrams illustrating the chemical structures and workflows provide a clearer understanding of the processes involved in peptide synthesis on this compound.

Caption: Chemical Structure of this compound.

Caption: General Workflow for SPPS on this compound.

Caption: Simplified Peptide Cleavage Mechanism.

References

- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. appliedpolytech.com [appliedpolytech.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Amino Acid Pre-Loaded Wang Resins - Activotec [activotec.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chimia.ch [chimia.ch]

- 10. rsc.org [rsc.org]

- 11. peptide.com [peptide.com]

Wang resin chemical structure and functional group

An In-depth Technical Guide to Wang Resin: Core Structure and Functionality

Introduction

This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for methodologies employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] Developed by Su-Sun Wang, this polystyrene-based resin provides a stable yet cleavable anchor for the assembly of peptide chains.[4] Its defining feature is a p-alkoxybenzyl alcohol linker that allows for the attachment of the initial amino acid and subsequent cleavage of the completed peptide under moderately acidic conditions, yielding a C-terminal carboxylic acid.[3][5] This guide provides a detailed examination of the chemical structure, functional groups, and key experimental protocols associated with this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Functional Group

The this compound's architecture is meticulously designed for solid-phase synthesis. It is composed of a robust polymer backbone to which a specific acid-labile linker is attached.

Core Components:

-

Polymer Matrix: The solid support is a copolymer of styrene (B11656) and divinylbenzene (B73037) (DVB). The DVB acts as a cross-linking agent, typically at a concentration of 1%, lending the resin beads mechanical and chemical stability while allowing for appropriate swelling in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1][3]

-

Linker: The functional component is a 4-hydroxybenzyl alcohol (or p-alkoxybenzyl alcohol) linker.[3][4] This linker is attached to the polystyrene backbone via a stable phenyl ether bond.[4]

-

Functional Group: The reactive site of the this compound is the terminal hydroxyl (-OH) group of the benzyl (B1604629) alcohol linker.[4][6] This alcohol serves as the anchoring point for the first amino acid of the peptide sequence. The attachment is formed through an ester bond between the carboxyl group of the amino acid and the hydroxyl group of the resin.[1] This ester linkage is stable enough to withstand the repeated coupling and deprotection cycles of peptide synthesis but is susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA).[2][4]

References

The Principle of Solid-Phase Peptide Synthesis Utilizing Wang Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the fields of biochemistry, pharmacology, and drug development by providing a rapid and efficient method for the chemical synthesis of peptides.[1][2] Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This guide provides a detailed exploration of the principles and methodologies of SPPS, with a specific focus on the widely used Wang resin for the synthesis of peptides with a C-terminal carboxylic acid.[3][4][5]

This compound is a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker.[4][6] This linker is stable to the basic conditions required for the removal of the temporary Nα-Fmoc protecting group, yet it is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[7][8] Its compatibility with Fmoc chemistry and the mild cleavage conditions have established this compound as a cornerstone of modern peptide synthesis.[4][7]

Core Principles of SPPS on this compound

The synthesis of a peptide on this compound follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages:

-

Resin Preparation and First Amino Acid Loading: The process begins with the swelling of the this compound in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure the accessibility of the reactive sites.[8][9] The first Fmoc-protected amino acid is then covalently attached to the resin's hydroxyl groups via an ester linkage.[4][7] This initial step is crucial and is often performed using a coupling agent like DCC or DIC in the presence of a catalyst such as DMAP.[7] To minimize the risk of racemization during this step, it is common to purchase pre-loaded this compound.[5][10]

-

Iterative Deprotection and Coupling: The core of the synthesis is a series of iterative cycles, each consisting of two main steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, most commonly a solution of piperidine (B6355638) in DMF.[3][7] This exposes a free amine group, which is the site for the subsequent amino acid addition.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the preceding amino acid. Activation of the carboxylic acid is typically achieved using coupling reagents such as HBTU, HATU, or a carbodiimide (B86325) like DIC in the presence of an additive like HOBt.[11][12] The use of excess reagents drives the reaction to completion.[13]

-

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[9][13] This purification-by-filtration is a key advantage of SPPS, as it eliminates the need for complex purification steps between each amino acid addition.[1]

-

Cleavage and Final Deprotection: Once the desired peptide sequence has been assembled, the peptide is cleaved from the this compound. This is accomplished by treating the peptide-resin with a strong acid, typically a high concentration of trifluoroacetic acid (TFA).[7][14] This step not only cleaves the ester linkage to the resin but also removes the acid-labile side-chain protecting groups from the amino acids.[5][9] Scavengers are added to the cleavage cocktail to quench reactive cationic species generated during this process, thereby preventing side reactions with sensitive amino acid residues.[9][15]

Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis on this compound using the Fmoc strategy.

Caption: Experimental workflow for Fmoc-based SPPS on this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the various stages of solid-phase peptide synthesis using this compound. These values are typical and may require optimization based on the specific peptide sequence and scale of the synthesis.

| Parameter | Value | Stage of SPPS | Notes |

| Resin Swelling | 10-15 minutes | Resin Preparation | In DMF or DCM.[9] |

| First Amino Acid Loading | 1.5 - 2.5 equivalents of Fmoc-amino acid | First Amino Acid Loading | Relative to the resin loading capacity.[7] |

| 1.0 equivalent of DIC | First Amino Acid Loading | Relative to the amino acid.[7] | |

| 0.1 equivalent of DMAP | First Amino Acid Loading | Relative to the resin.[7] | |

| 3 hours | First Amino Acid Loading | Reaction time.[11] | |

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Deprotection | A common reagent for Fmoc removal.[7] |

| 3 + 12 minutes | Deprotection | Two-step deprotection is common.[11] | |

| Amino Acid Coupling | 5 equivalents of Fmoc-amino acid | Coupling | Relative to the resin loading capacity.[11] |

| 5 equivalents of HBTU | Coupling | Coupling reagent.[11] | |

| 10 equivalents of DIPEA | Coupling | Base for activation.[11] | |

| 40 minutes | Coupling | Reaction time.[11] | |

| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleavage | A common cleavage cocktail.[15] |

| 1.5 - 4 hours | Cleavage | Reaction time depends on the peptide sequence.[7] | |

| Peptide Precipitation | 8-10 times the volume of cold ether | Peptide Isolation | Relative to the volume of the TFA filtrate.[7][16] |

| Typical Coupling Efficiency | >99% per step | Coupling | High efficiency is crucial for the synthesis of long peptides.[17] |

| Overall Yield | Dependent on peptide length and sequence | Final Product | Can range from >50% for crude peptides to lower percentages for long, purified peptides.[17] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis on this compound.

Resin Swelling

-

Accurately weigh the desired amount of this compound (or pre-loaded this compound) into a reaction vessel.

-

Add approximately 10 mL of DMF per gram of resin.

-

Allow the resin to swell at room temperature for 10-15 minutes with gentle agitation.[9]

-

Drain the solvent by filtration.

First Amino Acid Loading (for non-preloaded resin)

-

In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to the resin's loading capacity) of the first Fmoc-protected amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[7]

-

Add this solution to the swollen resin.

-

In another flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[7]

-

Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.[7]

-

Allow the reaction to proceed for approximately 3 hours at room temperature with agitation.[11]

-

Filter the resin and wash thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

a. Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered.[7]

-

Agitate the mixture for 3 minutes, then drain the solution.[11]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 12 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) and then DCM (3 times) to remove all traces of piperidine.[9]

b. Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like DIPEA (10 equivalents) in DMF for a few minutes.[11]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for about 40 minutes with agitation.[11]

-

To ensure complete coupling, a ninhydrin (B49086) (Kaiser) test can be performed.[9] If the test is positive (indicating free amines), the coupling step should be repeated.

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Cleavage of the Peptide from the Resin

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[9][18]

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[15] For peptides containing residues like tryptophan, methionine, or cysteine, a more complex cocktail with additional scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) is recommended.[15]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a fume hood.[15]

-

Agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time depends on the stability of the side-chain protecting groups.[7]

-

Filter the solution to separate the resin beads from the peptide-containing filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[15][16]

-

Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether to remove residual scavengers and TFA.[15]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Conclusion

Solid-phase peptide synthesis using this compound is a robust and versatile methodology that has become indispensable for the production of synthetic peptides for a wide range of research and therapeutic applications. A thorough understanding of the underlying chemical principles, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high yields and purity of the target peptide. This guide provides a comprehensive overview of the core concepts and practical protocols to aid researchers in the successful application of this powerful technique.

References

- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 5. biotage.com [biotage.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. mesalabs.com [mesalabs.com]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

The Core Mechanism of Wang Resin in Fmoc Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry framework. Its prevalence stems from its favorable chemical properties that allow for the stable anchoring of the initial amino acid and the subsequent controlled, stepwise assembly of a peptide chain, culminating in a straightforward release of the final product.[1][2] This guide provides a detailed examination of the this compound's mechanism of action, complete with experimental protocols and quantitative data to inform and assist researchers in the field.

The Foundation: Structure of this compound

This compound is a polystyrene-based solid support, typically cross-linked with divinylbenzene (B73037) to ensure mechanical stability and appropriate swelling characteristics in common organic solvents.[3] The key functional component of this compound is its p-alkoxybenzyl alcohol linker.[1] This linker provides the hydroxyl group to which the C-terminus of the first Fmoc-protected amino acid is attached via an ester bond.[3] The stability of this ester linkage is critical; it must remain intact throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be susceptible to cleavage under specific, mildly acidic conditions to release the synthesized peptide.[3][1]

The Crucial First Step: Loading the Initial Amino Acid

The attachment of the first Fmoc-amino acid to the this compound, known as loading, is a critical step that dictates the overall success of the peptide synthesis.[3] This process involves the formation of an ester bond between the carboxyl group of the amino acid and the hydroxyl group of the resin's linker.

Mechanism of Loading

The most common method for loading the first amino acid involves activation of the amino acid's carboxyl group. This is typically achieved using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4] Hydroxybenzotriazole (HOBt) is often included to suppress racemization, a potential side reaction, especially for sensitive amino acids like cysteine and histidine.[4]

After the initial loading, any unreacted hydroxyl groups on the resin are often "capped" using acetic anhydride (B1165640) to prevent them from participating in subsequent reactions, which could lead to the formation of deletion sequences.[4]

The Iterative Process: Peptide Chain Elongation

Once the first amino acid is successfully loaded, the peptide chain is elongated through a series of repeating cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.

a) Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to expose a free amine for the next coupling reaction. This is achieved by treating the resin-bound peptide with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[4]

b) Amino Acid Coupling

The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain, forming a new peptide bond. This process is similar to the initial loading step, often utilizing coupling reagents like HBTU, HATU, or DIC/HOBt.

The Final Step: Cleavage and Deprotection

Upon completion of the peptide assembly, the final step is to cleave the peptide from the this compound and simultaneously remove any side-chain protecting groups.[1] The ester linkage of the this compound is designed to be labile to moderately strong acidic conditions.[3][4]

Mechanism of Cleavage

The most common method for cleavage from this compound is treatment with a high concentration of trifluoroacetic acid (TFA).[1] This acidic environment protonates the ester linkage, making it susceptible to cleavage and releasing the peptide with a free C-terminal carboxylic acid.[1] Cleavage cocktails often include "scavengers," such as water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT), to trap reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions like the alkylation of sensitive residues (e.g., tryptophan).[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various stages of peptide synthesis using this compound.

Table 1: First Amino Acid Loading Conditions

| Parameter | Value | Reference |

| Fmoc-Amino Acid | 1.5 - 4 equivalents | [4][8] |

| DIC/DCC | 1 - 4 equivalents | [4][8] |

| HOBt | 1.5 - 4 equivalents | [4][8] |

| DMAP | 0.1 equivalents | [4][8] |

| Solvent | DCM/DMF (9:1 v/v) | [4][8] |

| Reaction Time | 2 - 12 hours | [4][8] |

| Temperature | Room Temperature | [4][8] |

Table 2: Standard Fmoc Deprotection

| Parameter | Value | Reference |

| Reagent | 20% Piperidine in DMF | [4] |

| Reaction Time | 5 - 30 minutes | [4][9] |

| Temperature | Room Temperature | [4] |

Table 3: Cleavage Conditions

| Parameter | Value | Reference |

| Cleavage Reagent | 50-95% TFA in DCM | [5][4] |

| Scavengers (typical) | Water, TIS (2.5% each) | [5] |

| Reaction Time | 1.5 - 4 hours | [4] |

| Temperature | Room Temperature | [5] |

Detailed Experimental Protocols

Protocol 1: Loading the First Amino Acid onto this compound

-

Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), using approximately 10-15 mL of solvent per gram of resin.[4][8]

-

In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[4]

-

Add the amino acid/HOBt solution to the swollen resin.

-

Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture.[4]

-

In a separate flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF and add it to the resin mixture.[4]

-

Agitate the mixture at room temperature for 2-3 hours.[4]

-

To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and pyridine (B92270) to the reaction and mix for an additional 30 minutes.[4]

-

Filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) (3 times each).[4]

-

Dry the resin under vacuum to a constant weight.[4]

-

Determine the loading capacity spectrophotometrically by measuring the amount of Fmoc released from a small, weighed sample of the dried resin.[10]

Protocol 2: Standard Fmoc Deprotection Cycle

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide until the resin is just covered.[4]

-

Allow the mixture to stand for 30 minutes at room temperature.[4]

-

Transfer the resin to a sintered glass funnel and wash thoroughly with DMF (at least 3 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Cleavage of the Peptide from this compound

-

Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.

-

Wash the resin with DCM to remove any residual DMF.[11]

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

-

Add the cleavage cocktail to the resin and swirl the mixture occasionally at room temperature. The reaction time typically ranges from 1.5 to 2 hours.[4]

-

Filter the resin through a fine sintered glass funnel and collect the filtrate.

-

Wash the resin with small portions of TFA (3 times) and combine the filtrates.[6]

-

Precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[6]

-

Collect the precipitated peptide by filtration or centrifugation.

-

Dissolve the peptide in an appropriate solvent (e.g., 20% aqueous acetic acid) and lyophilize.[4]

This in-depth guide provides a comprehensive overview of the this compound's mechanism of action in Fmoc-based solid-phase peptide synthesis. By understanding the underlying chemistry and adhering to established protocols, researchers can effectively utilize this robust solid support for the successful synthesis of a wide range of peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. peptideweb.com [peptideweb.com]

- 9. rsc.org [rsc.org]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

Understanding Wang Resin: A Technical Guide to Loading Capacity and Substitution

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a thorough understanding of the solid support is paramount. Wang resin, a cornerstone of Fmoc-based peptide synthesis, offers a versatile platform for the assembly of peptide chains.[1][2] Its polystyrene backbone, functionalized with a p-alkoxybenzyl alcohol linker, provides a balance of stability during synthesis and lability for mild cleavage of the final peptide.[1][3] This guide provides an in-depth exploration of this compound's loading capacity and substitution, offering detailed experimental protocols and insights for optimizing its use.

Core Concepts: Loading Capacity and Substitution

Loading capacity , often referred to as substitution, is a critical parameter of this compound, defined as the number of reactive sites (hydroxyl groups) per gram of resin, typically expressed in millimoles per gram (mmol/g).[1] This value dictates the maximum theoretical yield of the peptide synthesis and influences reaction kinetics.[1][4] Accurate determination of the loading capacity is essential for stoichiometric calculations of reagents, preventing waste of expensive building blocks, and minimizing the formation of deletion sequences.[5]

Several factors influence the loading capacity of this compound, including the mesh size of the resin beads, the degree of cross-linking with divinylbenzene, and the reaction conditions employed during the attachment of the first amino acid.[4] While higher loading can lead to greater peptide yield per batch, lower loading is often advantageous for the synthesis of long or difficult peptide sequences, as it can mitigate steric hindrance and intermolecular aggregation.[1]

Determining this compound Loading Capacity

Two primary methods are employed to determine the loading capacity of this compound: the spectrophotometric method and the gravimetric method.

Spectrophotometric Determination of Fmoc Cleavage

This is the most widely used and accurate method for determining the loading of Fmoc-amino acid-functionalized this compound.[5][6] It relies on the quantitative cleavage of the N-terminal Fmoc protecting group using a piperidine (B6355638) solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5][7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry Fmoc-amino acid-loaded this compound into a small, clean vial.[8]

-

Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of a 20% piperidine solution in N,N-dimethylformamide (DMF) to the resin.[7][8]

-

Incubation: Agitate the mixture at room temperature for a set period, typically ranging from 30 minutes to 2 hours, to ensure complete cleavage of the Fmoc group.[8][9]

-

Dilution: After allowing the resin to settle, carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 10 mL). The dilution factor is critical for accurate calculations.[8]

-

Spectrophotometry: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[7] A blank sample containing the same concentration of 20% piperidine in DMF should be used as a reference.[8]

-

Calculation: The loading capacity (L) in mmol/g can be calculated using the Beer-Lambert law:

L (mmol/g) = (A × V_d) / (ε × w × l × V_a)

Where:

-

A is the absorbance reading.

-

V_d is the total volume of the diluted sample (in mL).

-

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 M⁻¹cm⁻¹ at 301 nm).[10]

-

w is the weight of the resin sample (in mg).

-

l is the path length of the cuvette (typically 1 cm).

-

V_a is the volume of the aliquot taken for dilution (in mL).

-

| Parameter | Symbol | Typical Value | Unit |

| Absorbance | A | Varies | - |

| Total Diluted Volume | V_d | 10.1 | mL |

| Molar Extinction Coefficient | ε | 7800 | M⁻¹cm⁻¹ |

| Resin Weight | w | 5-10 | mg |

| Path Length | l | 1 | cm |

| Aliquot Volume | V_a | 0.1 | mL |

Gravimetric Determination

The gravimetric method offers a simpler, albeit less precise, estimation of resin loading. It is based on the weight gain of the resin after the attachment of the first Fmoc-amino acid.[6]

Experimental Protocol:

-

Initial Weighing: Accurately weigh a known amount of unfunctionalized this compound.

-

Amino Acid Coupling: Perform the coupling reaction to attach the first Fmoc-amino acid to the resin.

-

Washing and Drying: Thoroughly wash the resin to remove any unreacted reagents and byproducts. Dry the resin under vacuum to a constant weight.[6]

-

Final Weighing: Accurately weigh the dried, functionalized resin.

-

Calculation: The loading capacity (L) in mmol/g is calculated as follows:

L (mmol/g) = (W_f - W_i) / (MW_aa × W_i)

Where:

-

W_f is the final weight of the resin (in g).

-

W_i is the initial weight of the resin (in g).

-

MW_aa is the molecular weight of the attached Fmoc-amino acid (in g/mmol ).

-

| Parameter | Symbol | Unit |

| Final Resin Weight | W_f | g |

| Initial Resin Weight | W_i | g |

| Molecular Weight of Fmoc-Amino Acid | MW_aa | g/mmol |

Attachment of the First Amino Acid to this compound

The esterification of the first Fmoc-amino acid to the hydroxyl groups of this compound is a critical step that can be prone to side reactions, such as racemization.[6][11] A common and effective method involves the use of a carbodiimide (B86325) activating agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6] To suppress racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included.[6]

Cleavage of the Peptide from this compound

Upon completion of the peptide synthesis, the final product is cleaved from the this compound. This is typically achieved under mild acidic conditions using a cleavage cocktail containing trifluoroacetic acid (TFA).[3][6] The specific composition of the cocktail may vary depending on the amino acid composition of the peptide, with scavengers such as triisopropylsilane (B1312306) (TIPS) and water often included to trap reactive cationic species generated during the cleavage process.[12]

Factors Influencing this compound Substitution

Several factors can impact the efficiency of the initial amino acid loading and the overall performance of the this compound:

-

Steric Hindrance: Bulky amino acid side chains can hinder the coupling reaction, potentially leading to lower substitution levels.

-

Reaction Conditions: The choice of activating agents, solvents, reaction time, and temperature all play a crucial role. For instance, the use of DMAP can sometimes lead to racemization, especially with sensitive amino acids like cysteine and histidine.[6][11]

-

Resin Swelling: Proper swelling of the polystyrene resin in a suitable solvent (e.g., DCM or DMF) is essential to ensure that the reactive sites are accessible.[8]

-

End-Capping: After the initial amino acid coupling, any unreacted hydroxyl groups on the resin should be "capped," typically with acetic anhydride, to prevent them from participating in subsequent coupling steps and generating deletion sequences.[6]

By carefully controlling these parameters and accurately determining the loading capacity, researchers can optimize the use of this compound for the efficient and reliable synthesis of high-quality peptides.

References

- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. peptideweb.com [peptideweb.com]

- 9. peptide.com [peptide.com]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. bharavilabs.in [bharavilabs.in]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Wang Resin for Organic Synthesis

For researchers, scientists, and professionals in drug development, Wang resin is a cornerstone of solid-phase organic synthesis (SPOS), particularly in the realm of solid-phase peptide synthesis (SPPS). Its prevalence stems from its favorable chemical properties, versatility, and compatibility with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This guide provides a comprehensive overview of this compound, including its core attributes, detailed experimental protocols, and logical workflows, to serve as an essential resource for beginners and experienced practitioners alike.

Introduction to this compound

This compound is a functionalized polystyrene-based resin, first introduced by Su-Sun Wang in 1973.[1] It is characterized by a 4-alkoxybenzyl alcohol linker attached to a polystyrene core, which is typically cross-linked with divinylbenzene (B73037) (DVB).[2] This cross-linking imparts mechanical stability and controlled swelling properties to the resin beads.[2]

The key feature of this compound is the acid-labile ester linkage formed when a carboxylic acid, such as the C-terminus of an Fmoc-protected amino acid, is attached to the hydroxyl group of the linker.[2] This bond is stable under the basic conditions required for Fmoc group removal (typically with piperidine) and the neutral conditions of peptide coupling reactions. However, it is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), to release the synthesized peptide or organic molecule with a free carboxylic acid at the C-terminus.[1][3] This characteristic makes this compound the support of choice for the synthesis of peptide acids.[4]

The versatility of this compound extends beyond peptide synthesis. Its reactive hydroxyl group can be functionalized with a wide array of carboxylic acids, phenols, and other compatible molecules, enabling the synthesis of diverse small molecule libraries.[5][6]

Core Properties of this compound

The performance of this compound in organic synthesis is dictated by several key physical and chemical parameters. Understanding these properties is crucial for selecting the appropriate resin for a specific application and for optimizing reaction conditions.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative properties of commercially available this compound.

| Property | Typical Range | Significance in Synthesis |

| Loading Capacity | 0.3 - 1.2 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading is more efficient for short peptides, while lower loading is preferred for long or difficult sequences to minimize steric hindrance and aggregation.[2][7][8][9][10] |

| Particle Size | 100-200 mesh (75-150 µm)200-400 mesh (38-75 µm) | Affects reaction kinetics and solvent diffusion. Smaller particles offer a higher surface area-to-volume ratio, leading to faster and more complete reactions, but can result in longer filtration times.[2][11][12][13] |

| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the mechanical stability and swelling properties of the resin. Higher cross-linking leads to greater rigidity and less swelling, while lower cross-linking allows for better solvent and reagent accessibility.[1][2] |

Swelling Properties

The ability of the resin to swell in various solvents is critical for successful solid-phase synthesis, as it allows for the diffusion of reagents to the reactive sites within the polymer matrix.[14] this compound, being polystyrene-based, swells well in non-polar aprotic solvents.[14][15]

| Solvent | Swelling Behavior | Notes |

| Dichloromethane (DCM) | Good | A common solvent for swelling the resin and for many reaction steps.[16] |

| N,N-Dimethylformamide (DMF) | Good | Widely used for coupling and washing steps due to its ability to solvate both the resin and the growing peptide chain.[16][17] |

| N-Methyl-2-pyrrolidone (NMP) | Good | An alternative to DMF, often used for difficult couplings due to its higher polarity and solvating power.[16] |

| Tetrahydrofuran (THF) | Moderate to Good | Can be used in some applications.[16] |

| Methanol (MeOH) | Poor | Used for washing and shrinking the resin, but not as a primary reaction solvent.[5] |

| Water | Poor | The hydrophobic polystyrene backbone does not swell in aqueous media. |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based solid-phase peptide synthesis.

Loading of the First Fmoc-Amino Acid onto this compound

The initial attachment of the first amino acid to the resin is a critical step that can influence the overall success of the synthesis. The following protocol utilizes N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2]

Materials:

-

This compound

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[18]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA) or Pyridine (B92270)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the this compound (1.0 eq) in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.[18][19]

-

Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 eq) and HOBt (1.5-2.5 eq, if used) in a minimal amount of DMF.[18]

-

Coupling Reaction:

-

Drain the solvent from the swollen resin.

-

Add the dissolved amino acid (and HOBt) solution to the resin.

-

Add DIC (1.0 eq relative to the amino acid).[18]

-

In a separate flask, dissolve DMAP (0.1 eq relative to the resin) in a minimal amount of DMF and add it to the reaction mixture.[18]

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Capping of Unreacted Sites:

-

Final Washing and Drying:

-

Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).[18]

-

Dry the resin under vacuum to a constant weight.

-

Standard SPPS Cycle: Deprotection, Coupling, and Washing

Once the first amino acid is loaded, the peptide chain is elongated through a series of repetitive cycles. A typical cycle for adding one amino acid consists of two main steps: Fmoc deprotection and coupling of the next amino acid.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine (B6355638) in DMF

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)

-

DMF

-

DCM

-

MeOH

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.[3]

-

Fmoc Deprotection:

-

Coupling:

-

Pre-activation: In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq), a coupling agent like HBTU (3-5 eq), HOBt (3-5 eq), and an activation base like DIPEA (6-10 eq) in DMF. Allow to pre-activate for a few minutes.[20]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines, which indicates an incomplete reaction. If the test is positive, the coupling step should be repeated.[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.[20]

-

The resin is now ready for the next deprotection cycle.

-

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage of the Peptide from this compound

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether

-

DCM

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group is removed from the final amino acid.

-

Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.[21]

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[22][23]

-

The choice and amount of scavengers depend on the amino acid composition of the peptide. For peptides containing tryptophan or methionine, additional scavengers like EDT may be necessary to prevent side reactions.[22][24]

-

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (2-3x) and combine the filtrates.[25]

-

-

Peptide Precipitation:

-

Collection and Drying:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3x) to remove residual scavengers and TFA.[22]

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Determination of Resin Loading

It is often necessary to quantify the loading of the first amino acid on the resin to ensure efficient use of reagents in subsequent steps. A common method involves cleaving the Fmoc group from a known weight of resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[26]

Materials:

-

Dried Fmoc-amino acid-loaded this compound

-

20% (v/v) Piperidine in DMF

-

DMF

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-loaded resin into a vial.[27]

-

Fmoc Cleavage:

-

Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin.

-

Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.[18]

-

-

Dilution:

-

Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[27]

-

-

UV Measurement:

-

Calculation:

-

Calculate the resin loading (L) in mmol/g using the Beer-Lambert law: L (mmol/g) = (A × V_total × Dilution Factor) / (ε × m × l) Where:

-

A = Absorbance at 301 nm

-

V_total = Total volume of piperidine solution used for cleavage (in L)

-

Dilution Factor = Total volume of diluted sample / volume of aliquot taken

-

ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm (typically ~7800 L·mol⁻¹·cm⁻¹)[27]

-

m = Mass of the resin sample (in g)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the structure of this compound and the key workflows in which it is employed.

Caption: Structure of this compound Linker.

Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.

Caption: Cleavage of a Peptide from this compound.

Conclusion

This compound remains an indispensable tool in modern organic synthesis, particularly for the generation of peptides and small molecule libraries. Its well-balanced properties of linker stability and controlled, mild cleavage conditions have solidified its role as the standard support for Fmoc-based synthesis of C-terminal acids. By understanding its fundamental characteristics and adhering to detailed, optimized protocols, researchers can effectively leverage this compound to achieve their synthetic goals with high efficiency and purity. This guide serves as a foundational document to aid in the successful application of this versatile solid support.

References

- 1. appliedpolytech.com [appliedpolytech.com]

- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Polystyrene PHB (this compound) [rapp-polymere.com]

- 7. Fmoc-Gly-Wang resin extent of labeling: 0.4-0.8 mmol/g loading | Sigma-Aldrich [sigmaaldrich.com]

- 8. chempep.com [chempep.com]

- 9. Wang ChemMatrix® Harz 0.5-1.2 mmol/g loading, 35-100 mesh particle size | Sigma-Aldrich [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. m.youtube.com [m.youtube.com]

- 12. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

- 13. This compound HS 100-200 mesh 1, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. peptide.com [peptide.com]

- 17. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]

- 18. peptide.com [peptide.com]

- 19. peptideweb.com [peptideweb.com]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. peptide.com [peptide.com]

- 26. biotage.com [biotage.com]

- 27. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Wang Resin

For Researchers, Scientists, and Drug Development Professionals

Since its introduction, Wang resin has become an indispensable tool in the field of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. Developed by Su-Sun Wang in 1973, this p-alkoxybenzyl alcohol-functionalized polystyrene resin revolutionized the synthesis of peptides by providing a stable yet acid-labile linkage that allows for the efficient assembly of peptide chains and their subsequent mild cleavage.[1][2] This technical guide provides an in-depth exploration of the history, development, and application of this compound in SPPS, complete with detailed experimental protocols and quantitative data to support researchers in their peptide synthesis endeavors.

A Historical Perspective: The Genesis of this compound

Prior to 1973, the field of solid-phase peptide synthesis, pioneered by Bruce Merrifield, faced challenges in purifying final peptide products.[1][2] The existing methods often required harsh cleavage conditions that could compromise the integrity of the synthesized peptide. In his seminal 1973 paper published in the Journal of the American Chemical Society, Su-Sun Wang introduced the p-alkoxybenzyl alcohol resin, which offered a significant improvement in both yield and purity of protected peptide fragments.[1][2][3] The resin's key innovation was the introduction of an acid-labile benzyl (B1604629) ester linkage, which remains stable throughout the iterative steps of peptide chain elongation but can be readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][4] This development was a critical step forward, and in recognition of this contribution, the resin became widely known as "this compound."[1] Its compatibility with the base-labile Fmoc protecting group, introduced by Carpino and Han in 1970, solidified its role as a cornerstone of modern SPPS.[5]

Chemical Structure and Properties

This compound is a polystyrene-based solid support cross-linked with divinylbenzene, providing mechanical stability and preventing disintegration during the synthesis process.[4] Its defining feature is the 4-hydroxybenzyl alcohol linker attached to the polystyrene backbone. The hydroxyl group serves as the anchoring point for the C-terminal amino acid of the peptide chain via an ester bond.[4]

Quantitative Data on this compound Performance

The efficiency of peptide synthesis on this compound is influenced by several factors, including resin loading, particle size, and cleavage conditions. The following tables summarize key quantitative data for researchers using this compound.

Table 1: Typical Properties of this compound

| Property | Typical Values | Significance |

| Resin Loading | 0.3 - 1.2 mmol/g | Higher loading increases yield per gram of resin, while lower loading can be beneficial for synthesizing long or difficult peptide sequences by minimizing steric hindrance and aggregation.[4] |

| Mesh Size | 100-200 mesh, 200-400 mesh | Smaller particle size provides a higher surface area-to-volume ratio, which can improve reaction kinetics and solvent penetration. However, it may also lead to longer filtration times.[4] |

| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the swelling properties and mechanical stability of the resin beads. 1% DVB allows for greater swelling and reagent accessibility.[6] |

Table 2: Cleavage Conditions and Efficiency

| Cleavage Cocktail Composition (v/v) | Target Peptides | Typical Reaction Time | Notes |

| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues (e.g., Cys, Met, Trp) | 1.5 - 3 hours | A standard and widely used cocktail for routine peptide cleavage.[7][8] |

| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues (Cys, Met, Tyr, Arg) | 2 - 4 hours | "Reagent K"; provides a robust scavenger environment to prevent side reactions.[8] |

| 50% TFA in Dichloromethane (B109758) (DCM) | General purpose | 1.5 - 2 hours | A milder cleavage condition, often sufficient for many peptides.[9] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound.

Loading of the First Amino Acid

The attachment of the first Fmoc-protected amino acid to the this compound is a critical step that can be prone to racemization, particularly with sensitive amino acids like Cysteine and Histidine.[9] The use of pre-loaded Wang resins is often preferred to circumvent these challenges.[1] However, for custom applications, the following protocol can be employed.

Protocol 1: Loading of the First Amino Acid using DIC/HOBt

-

Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (approximately 15 mL per gram of resin) in a round-bottom flask.[9]

-

Amino Acid Activation: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's substitution) and an equimolar amount of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimal amount of DMF.[9]

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Then, add 1.0 equivalent of N,N'-diisopropylcarbodiimide (DIC) (relative to the amino acid) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) (relative to the resin).[9]

-

Incubation: Agitate the mixture at room temperature for 2-3 hours.[9]

-

Capping: Add 2 equivalents of acetic anhydride (B1165640) and pyridine (B92270) (relative to the resin) to cap any unreacted hydroxyl groups on the resin. Agitate for an additional 30 minutes.[9]

-

Washing: Filter the resin and wash it sequentially with DMF, DCM, and methanol.[9]

-

Drying: Dry the resin under vacuum to a constant weight.[9]

Peptide Chain Elongation: The SPPS Cycle

The elongation of the peptide chain involves a cyclical process of Fmoc deprotection and amino acid coupling.

Diagram 1: The Fmoc-SPPS Cycle on this compound

Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the peptidyl-resin to cover it completely.[9]

-

Allow the mixture to stand for 30 minutes to ensure complete removal of the Fmoc group.[9]

-

Filter the resin and wash it thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[9]

Protocol 3: Amino Acid Coupling

-

Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Incubation: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Filter the resin and wash it with DMF and DCM to remove excess reagents and byproducts.

Cleavage of the Peptide from the Resin

The final step in SPPS is the cleavage of the synthesized peptide from the this compound and the simultaneous removal of side-chain protecting groups.

Diagram 2: Mechanism of Peptide Cleavage from this compound

Caption: Acid-catalyzed cleavage of the peptide from this compound via a carbocation intermediate.

Protocol 4: TFA Cleavage

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the deprotection protocol.[10]

-

Resin Washing and Drying: Wash the resin with DCM and dry it thoroughly under vacuum.[7]

-

Cleavage Cocktail Addition: In a fume hood, add the appropriate TFA cleavage cocktail to the dried peptidyl-resin (e.g., 10 mL per gram of resin).[8][10]

-

Incubation: Swirl the mixture occasionally at room temperature for the recommended duration (see Table 2).[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[10]

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold ether.[7]

-

Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and lyophilize to obtain the final product.[10]

Conclusion

This compound has undeniably left an indelible mark on the field of peptide synthesis. Its introduction provided a robust and versatile platform for the efficient construction of peptides with a wide range of complexities. The mild cleavage conditions afforded by the p-alkoxybenzyl ester linkage have been instrumental in the synthesis of delicate and modified peptides, making it a workhorse resin in both academic and industrial laboratories. By understanding the fundamental principles of its chemistry and adhering to optimized experimental protocols, researchers can continue to leverage the power of this compound to advance the frontiers of peptide science and drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 5. bharavilabs.in [bharavilabs.in]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Choosing the Right Mesh Size for Wang Resin Beads: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS). Among the various options, Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, is a cornerstone for Fmoc-based strategies, particularly for synthesizing peptides with a C-terminal carboxylic acid.[1][2] One of the fundamental properties of the resin beads to consider is the mesh size, which dictates the particle diameter and significantly influences the efficiency and outcome of the synthesis. This guide provides a detailed examination of this compound mesh sizes to empower researchers in making informed decisions for their specific synthetic needs.

The Significance of Mesh Size in SPPS

The mesh size of resin beads is inversely proportional to the particle diameter; a higher mesh number corresponds to smaller beads. For this compound, the most commonly utilized mesh sizes in SPPS are 100-200 and 200-400 mesh.[2][3] This seemingly simple parameter has profound implications for several key aspects of the synthesis process.

Smaller resin particles, characteristic of 200-400 mesh, offer a higher surface-area-to-volume ratio.[2] This increased surface area facilitates better solvent penetration and swelling, which is crucial as the majority of reactive sites are located within the bead's interior.[2] Enhanced swelling allows for improved diffusion of reagents to these sites, which can lead to faster and more complete coupling and deprotection reactions.[2][4] This is particularly advantageous for the synthesis of long peptides or sequences containing sterically hindered amino acids.[2]

Conversely, while larger beads (100-200 mesh) may exhibit slower reaction kinetics due to slower diffusion, they present a practical advantage in terms of handling.[5] The larger particle size results in lower back-pressure in automated peptide synthesizers and can lead to faster filtration times during washing steps in manual synthesis.[6]

Comparative Analysis of Common this compound Mesh Sizes

To aid in the selection process, the following table summarizes the key quantitative and qualitative differences between the two most common this compound mesh sizes.

| Property | 100-200 Mesh | 200-400 Mesh |

| Bead Diameter | 75-150 µm[3][4][7][8] | 35-75 µm[3][4] |

| Reaction Kinetics | Slower | Faster[6] |

| Swelling | Good | Excellent[6] |

| Back-pressure (Automated Synthesis) | Lower | Higher[6] |

| Filtration (Manual Synthesis) | Faster | Slower[2] |

| Primary Application | General purpose, automated synthesis[9] | Long or difficult sequences, manual synthesis[2][6] |

Experimental Protocols

The following protocols provide standardized methods for evaluating key performance indicators of this compound related to its physical properties.

Protocol 1: Determination of Resin Swelling Volume

This protocol allows for a quantitative comparison of the swelling characteristics of different resin mesh sizes in various solvents.

Materials:

-

This compound (dry)

-

Graduated syringe (e.g., 5 mL) with a frit

-

Solvents for testing (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

Procedure:

-

Add a known mass (e.g., 500 mg) of dry this compound to the graduated syringe.[10]

-

Record the initial volume of the dry resin.

-

Add the desired solvent (e.g., 5 mL of DMF) to the syringe to fully immerse the resin.[10]

-

Allow the resin to swell for a minimum of 10-15 minutes, ensuring equilibrium is reached.[10][11]

-

Record the final volume of the swollen resin.

-

Calculate the swelling volume in mL/g using the formula: Swelling (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Mass of Resin (g)

Typical Swelling Values for 1% DVB Polystyrene Resin:

| Solvent | Swelling (mL/g) |

|---|---|

| Dichloromethane (DCM) | 5.2 |

| N,N-Dimethylformamide (DMF) | 4.7 |

| Toluene | 5.3 |

| Tetrahydrofuran (THF) | 5.5 |

Data sourced from AAPPTEC.[4]

Protocol 2: Determination of Resin Loading Capacity (Fmoc Assay)

This spectrophotometric assay accurately quantifies the loading of the first Fmoc-protected amino acid on the this compound.

Materials:

-

Fmoc-amino acid loaded this compound (dried)

-

20% piperidine (B6355638) in DMF (v/v)

-

DMF (spectroscopic grade)

-

UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)

-

Eppendorf tubes or similar vials

-

Precision balance

Procedure:

-

Accurately weigh approximately 10 mg of the dry Fmoc-loaded resin into an Eppendorf tube.[12]

-

Add 800 µL of DMF and allow the resin to swell for 15 minutes.[12]

-

Add 200 µL of piperidine to make a final volume of 1 mL of 20% piperidine in DMF.[12]

-

Vortex the mixture and let it stand for 15-30 minutes to ensure complete Fmoc cleavage.[12]

-

Prepare a blank sample with 20% piperidine in DMF.

-

Dilute a small, accurately measured volume of the supernatant from the resin sample with DMF. A common dilution is 100 µL of the supernatant into 900 µL of DMF (a 10-fold dilution).[12]

-

Measure the absorbance of the diluted sample at 301 nm against the blank.[12]

-

Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.[12]

A simplified formula for the specified volumes and dilution is: Loading (mmol/g) = (10 × Absorbance at 301 nm) / (7800 × Mass of resin (g))[12]

Logical and Experimental Workflows

Visualizing the processes involved in SPPS and its analysis can clarify the decision-making process. The following diagrams, generated using Graphviz, illustrate key workflows.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Decision-making flowchart for selecting this compound mesh size.

Recommendations for Mesh Size Selection

-

For Automated Synthesis: 100-200 mesh is generally recommended. The larger bead size minimizes the risk of high back-pressure, which can disrupt the fluidics of automated synthesizers.[6] For CEM microwave synthesizers, 100-200 mesh is explicitly recommended to avoid clogging the reaction vessel.[9]

-

For Manual Synthesis: Both mesh sizes are viable. However, for longer or more complex peptides where reaction efficiency is paramount, 200-400 mesh is often preferred due to its superior kinetic performance.[2] Researchers should be prepared for potentially slower filtration times during wash steps.[2]

-

For Long or Difficult Peptides: Regardless of the synthesis method, a smaller bead size (200-400 mesh) can provide a significant advantage by improving reagent diffusion and accessibility to the growing peptide chain.[2] This should often be paired with a resin that has a lower initial loading capacity to minimize steric hindrance and aggregation as the peptide elongates.[2]

-

For Routine, Shorter Peptides: 100-200 mesh is typically sufficient and offers easier handling. The kinetic advantages of the smaller beads may not be as critical for less demanding syntheses.

Conclusion

The choice of this compound mesh size is a strategic decision that should be aligned with the specific requirements of the peptide to be synthesized and the methodology employed. While 100-200 mesh resin offers a robust and versatile option for a wide range of applications, particularly in automated synthesis, the 200-400 mesh variant provides a kinetically favorable environment for challenging and long peptide sequences. By carefully considering the trade-offs between reaction efficiency, handling characteristics, and the nature of the target peptide, researchers can optimize their SPPS protocols for higher yields and purities.

References

- 1. peptide.com [peptide.com]

- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. agilent.com [agilent.com]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]